molecular formula C25H29N3O4S B2440635 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide CAS No. 878059-13-3

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide

Cat. No. B2440635
CAS RN: 878059-13-3
M. Wt: 467.58
InChI Key: YBIQOSAGWNVWLY-UHFFFAOYSA-N
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Description

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structure of related redox derivatives have been explored. In particular, studies on compounds like 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidin-1-yloxyl have been conducted. These studies provide insight into the molecular conformations and redox reactions of similar compounds (Sen', Shilov, & Golubev, 2014).

Antimicrobial Applications

  • Research has been conducted on the synthesis and antimicrobial evaluation of isoxazole-based heterocycles, which include similar structures. These studies reveal the potential of such compounds in addressing bacterial and fungal infections (Darwish, Atia, & Farag, 2014).
  • Another study focused on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. This highlights the usefulness of such compounds in combating various bacterial strains (Iqbal et al., 2017).

Chemical Receptor Inhibition

  • N-Arylsulfonyl-α-amino carboxamides, with structures related to the compound , have been identified as potent and selective inhibitors of the chemokine receptor CCR10. This indicates their potential application in treating dermatological inflammatory conditions (Abeywardane et al., 2016).

Antiallergic Properties

  • Studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have shown potential antiallergic properties. These findings suggest the relevance of similar compounds in developing new antiallergic medications (Menciu et al., 1999).

Enzyme Inhibitory Potential

  • A study synthesized various compounds with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. This research provides insights into the applications of these compounds in enzyme inhibition (Abbasi et al., 2019).

properties

IUPAC Name

N-(3-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-18-10-12-27(13-11-18)25(30)16-28-15-23(21-8-3-4-9-22(21)28)33(31,32)17-24(29)26-20-7-5-6-19(2)14-20/h3-9,14-15,18H,10-13,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIQOSAGWNVWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide

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